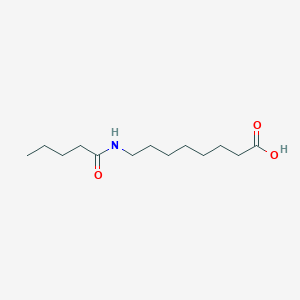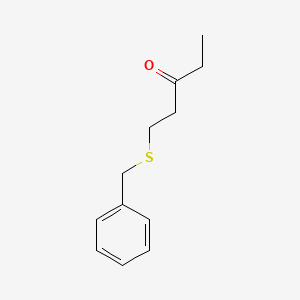
1-(Benzylsulfanyl)pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylsulfanyl)pentan-3-one is an organic compound characterized by the presence of a benzylsulfanyl group attached to a pentan-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)pentan-3-one can be synthesized through the reaction of thiirane with sodium ethoxide in the presence of benzyl chloride . This method involves the nucleophilic attack of the thiirane on the benzyl chloride, followed by the formation of the desired product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzylsulfanyl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzylsulfanyl derivatives.
Applications De Recherche Scientifique
1-(Benzylsulfanyl)pentan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzylsulfanyl)pentan-3-one involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can undergo nucleophilic addition reactions, further contributing to its chemical behavior.
Comparaison Avec Des Composés Similaires
Pentan-3-one: Shares the same ketone backbone but lacks the benzylsulfanyl group.
Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups but different alkyl backbones.
Uniqueness: 1-(Benzylsulfanyl)pentan-3-one is unique due to the combination of the benzylsulfanyl group and the pentan-3-one backbone, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
123570-86-5 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
1-benzylsulfanylpentan-3-one |
InChI |
InChI=1S/C12H16OS/c1-2-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clé InChI |
OIOYPWAZNIAFKK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCSCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


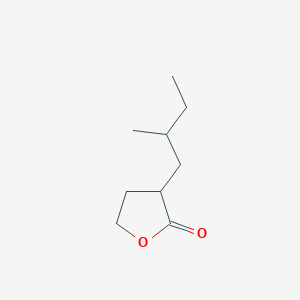
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
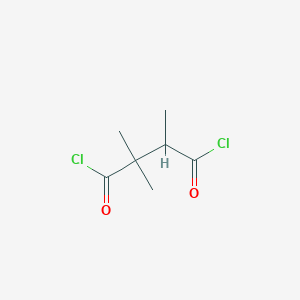
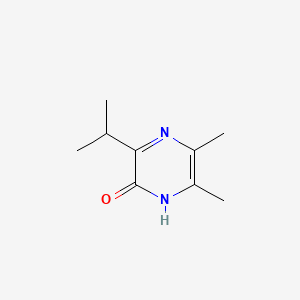
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
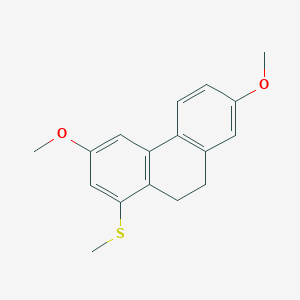

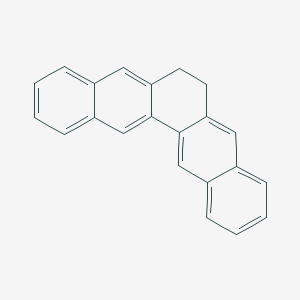
diphenylsilane](/img/structure/B14298185.png)
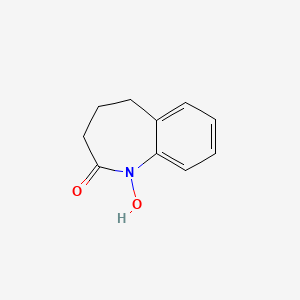
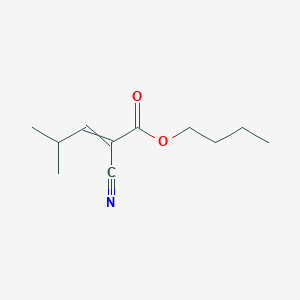
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)
